4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate
Overview
Description
4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate is a chemical compound that belongs to the class of benzo[b]thiophen derivatives. These compounds are known for their diverse applications in various fields, including polymer chemistry and medicinal chemistry. The presence of acetoxy groups in the molecule influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate involves several steps. One common method includes the condensation of 2-aminothiophenol with benzimidazole chalcone using acetic acid as a catalyst in refluxing methanol. Another method involves the reaction of 4-(2-piperidinoethoxy)-benzoic acid hydrochloride with thionyl chloride in dichloromethane, followed by the addition of 6-acetoxy-2-(4-acetoxyphenyl)benzo[b]thiophene .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. For example, the use of aluminium trichloride as a catalyst and controlling the temperature and reaction time can improve the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate undergoes various chemical reactions, including:
Fries rearrangement: This reaction involves the migration of an acyl group from an oxygen atom to an ortho or para position on an aromatic ring.
Hydrolysis: The acetoxy groups can be hydrolyzed to form the corresponding phenol derivatives.
Addition reactions: The compound can react with nucleophiles such as benzene or toluene.
Common Reagents and Conditions:
Fries rearrangement: Typically requires an acid catalyst such as aluminium trichloride.
Hydrolysis: Can be carried out using aqueous acid or base.
Addition reactions: Often involve the use of a solvent like dichloromethane and a catalyst.
Major Products:
Fries rearrangement: Produces ortho- or para-acylated phenol derivatives.
Hydrolysis: Yields phenol derivatives.
Addition reactions: Forms substituted benzo[b]thiophen derivatives.
Scientific Research Applications
4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate has several applications in scientific research:
Polymer Chemistry: Used as a building block for the synthesis of polymers with specific properties.
Medicinal Chemistry: Studied for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate involves its interaction with molecular targets through its acetoxy groups. These groups can undergo hydrolysis to form phenol derivatives, which can further participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing their activity and leading to specific biological effects.
Comparison with Similar Compounds
- 4-(1-Alkyl-benzo[d]imidazole-2-yl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepines
- 6-Acetoxy-2-(4-acetoxyphenyl)benzo[b]thiophene
Comparison: 4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate is unique due to the presence of two acetoxy groups, which significantly influence its reactivity and chemical properties. Compared to similar compounds, it exhibits distinct electronic properties and reactivity patterns, making it valuable for specific applications in polymer and medicinal chemistry.
Properties
IUPAC Name |
[4-(6-acetyloxy-1-benzothiophen-2-yl)phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4S/c1-11(19)21-15-6-3-13(4-7-15)17-9-14-5-8-16(22-12(2)20)10-18(14)23-17/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFDWSXWQJFLLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432665 | |
Record name | 4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84449-63-8 | |
Record name | Benzo[b]thiophene-6-ol, 2-[4-(acetyloxy)phenyl]-, 6-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84449-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(6-acetyloxy-1-benzothiophen-2-yl)phenyl] acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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